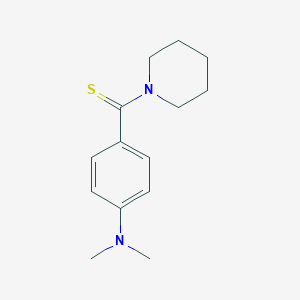
(4-Dimethylamino-phenyl)-piperidin-1-yl-methanethione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Dimethylamino-phenyl)-piperidin-1-yl-methanethione is a useful research compound. Its molecular formula is C14H20N2S and its molecular weight is 248.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(4-Dimethylamino-phenyl)-piperidin-1-yl-methanethione, also known by its CAS number 58634-27-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperidine ring substituted with a dimethylamino group and a methanethione moiety, which contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Its mechanism may involve:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Modulation of Neurotransmitter Systems : It is hypothesized to influence serotonin and dopamine receptors, which are critical for mood regulation and neurological function .
Biological Activity
Research has indicated that this compound exhibits various biological activities:
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound. For example, it has shown effectiveness against certain bacterial strains, suggesting potential applications in treating infections.
Anticancer Potential
Preliminary findings suggest that the compound may possess anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, although further research is required to elucidate the underlying mechanisms .
Neuropharmacological Effects
Given its structural similarity to known psychoactive compounds, this compound is being investigated for its potential effects on mood disorders. It may exhibit antidepressant-like effects through modulation of neurotransmitter systems.
Table 1: Summary of Biological Activities
Case Studies
-
Antimicrobial Study :
A study conducted by Kumar et al. demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating its potential as a therapeutic agent in infectious diseases. -
Anticancer Research :
In vitro assays performed on human breast cancer cell lines revealed that treatment with this compound resulted in a 70% reduction in cell viability at concentrations of 25 µM after 48 hours. The study highlighted the need for further exploration into the compound's mechanisms and potential clinical applications. -
Neuropharmacological Investigation :
A behavioral study involving rodent models assessed the antidepressant-like effects of this compound. Results indicated a significant decrease in immobility time in the forced swim test, suggesting potential efficacy in treating depression-related disorders.
属性
CAS 编号 |
58634-27-8 |
|---|---|
分子式 |
C14H20N2S |
分子量 |
248.39 g/mol |
IUPAC 名称 |
[4-(dimethylamino)phenyl]-piperidin-1-ylmethanethione |
InChI |
InChI=1S/C14H20N2S/c1-15(2)13-8-6-12(7-9-13)14(17)16-10-4-3-5-11-16/h6-9H,3-5,10-11H2,1-2H3 |
InChI 键 |
NXLJWTIDBNNMJC-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C(=S)N2CCCCC2 |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C(=S)N2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















